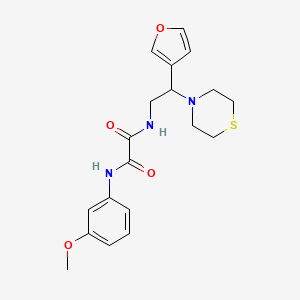

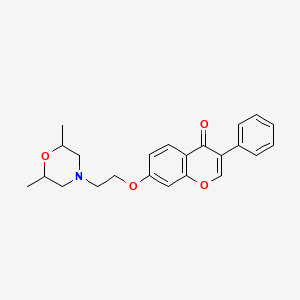

![molecular formula C22H16BrN5O2S B2597129 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361477-94-3](/img/structure/B2597129.png)

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a type of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridines are a class of compounds that have attracted great interest due to their beneficial effects in the treatment of many diseases . They have been identified as selective inhibitors of various biological targets .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study focused on the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. The research outlined a series of chemical reactions starting with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, leading to compounds with significant in vitro antimicrobial activities (Gad-Elkareem et al., 2011).

Antiviral Activity

Another study described the synthesis of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues demonstrating notable antiretroviral activity in cell culture, particularly against retroviruses. This research represents a significant contribution to the development of new antiviral drugs (Hocková et al., 2003).

Anticancer Activity

Further studies have explored the synthesis and cytotoxicity of thieno[2,3-b]pyridine derivatives, finding that certain compounds exhibit strong antiproliferative activity against cancer cell lines. This research highlights the potential of thieno[2,3-b]pyridine derivatives as promising candidates for anticancer drug development (Hung et al., 2014).

Future Directions

Mechanism of Action

Target of Action

Similar compounds in the thieno[2,3-b]pyridine class have been identified as selective inhibitors of the plasmodial glycogen synthase kinase-3 (pfgsk-3), bacterial histidine kinase autophosphorylation, heat shock protein hsp90, serine/threonine kinase b-raf, tgf-βr1 modulators, and inhibitors of infectious prion isoform prp sc replication .

Mode of Action

It is known that similar compounds in the thieno[2,3-b]pyridine class interact with their targets to inhibit their activity .

Biochemical Pathways

Similar compounds in the thieno[2,3-b]pyridine class have been shown to affect various pathways related to the targets they inhibit .

Result of Action

Similar compounds in the thieno[2,3-b]pyridine class have been shown to have beneficial effects in the treatment of many diseases .

properties

IUPAC Name |

3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN5O2S/c1-30-14-8-2-11(3-9-14)16-15(10-24)20(26)28-22-17(16)18(25)19(31-22)21(29)27-13-6-4-12(23)5-7-13/h2-9H,25H2,1H3,(H2,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELUIRCLCLGBIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4-[(2-fluorophenyl)methoxy]pyrimidine](/img/structure/B2597047.png)

![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)

![4-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2597050.png)

![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)